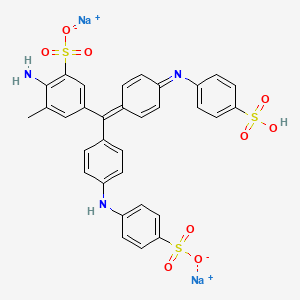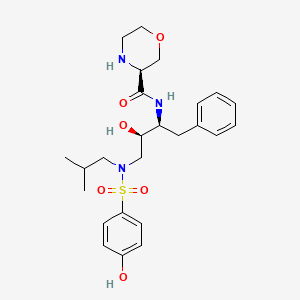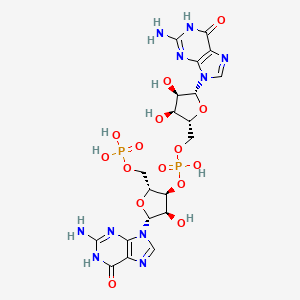
Hcv-IN-37
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hcv-IN-37 is a compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential in treating hepatitis C virus (HCV) infections. Hepatitis C is a liver disease caused by the hepatitis C virus, which can lead to severe liver damage, cirrhosis, and hepatocellular carcinoma. The development of effective inhibitors like this compound is crucial in the fight against this virus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hcv-IN-37 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure, followed by the introduction of various functional groups to enhance its activity against HCV. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Hcv-IN-37 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents under various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents.
Scientific Research Applications
Hcv-IN-37 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating hepatitis C virus infections and other viral diseases.
Industry: Utilized in the development of diagnostic tools and assays for detecting HCV.
Mechanism of Action
Hcv-IN-37 exerts its effects by targeting specific molecular pathways involved in the replication of the hepatitis C virus. It inhibits the activity of viral enzymes, such as the NS3/4A protease, which are essential for viral replication. By blocking these enzymes, this compound prevents the virus from multiplying and spreading within the host.
Comparison with Similar Compounds
Hcv-IN-37 is unique compared to other similar compounds due to its high potency and selectivity for the hepatitis C virus. Similar compounds include:
Sofosbuvir: A nucleotide analog that inhibits the NS5B polymerase of HCV.
Ledipasvir: An inhibitor of the NS5A protein of HCV.
Glecaprevir: An inhibitor of the NS3/4A protease of HCV.
This compound stands out due to its unique chemical structure and mechanism of action, which provide advantages in terms of efficacy and safety.
Properties
Molecular Formula |
C31H35F2N5 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
2-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile |
InChI |
InChI=1S/C31H35F2N5/c1-35-13-2-14-37(18-15-35)30-12-7-26(22-34)27(21-30)23-36-16-19-38(20-17-36)31(24-3-8-28(32)9-4-24)25-5-10-29(33)11-6-25/h3-12,21,31H,2,13-20,23H2,1H3 |
InChI Key |
ISBMZADUBPHPBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141908.png)







![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)


![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)
